1-(2,2,2-trifluoroethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)4-10-3-1-2-9-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVFNDOHJKATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053167-24-0 | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Trifluoroethyl Bioisosterism in Pyrazole Scaffolds: A Technical Guide
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs ranging from Celecoxib to Ruxolitinib. However,
This guide details the physicochemical rationale, synthetic pathways, and metabolic advantages of this substitution, providing a self-validating framework for lead optimization.
Part 1: Physicochemical Rationale & The "Fluorine Effect"
The substitution of hydrogen with fluorine induces profound changes in the electronic and steric environment of the pyrazole ring due to fluorine’s high electronegativity (3.98 Pauling) and the strength of the C-F bond (~116 kcal/mol).
Steric and Conformational Modulation
Contrary to early assumptions that fluoroalkyl groups are significantly bulkier, the trifluoroethyl (TFE) group is isosteric to the ethyl group in terms of bond length, yet it occupies a volume closer to an isopropyl group due to the van der Waals radius of fluorine (1.47 Å) versus hydrogen (1.20 Å).
-
The Gauche Effect: The
moiety often adopts a specific conformation due to the gauche effect, where the and orbitals interact. This can lock the ligand into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.
Electronic Perturbation (pKa Shift)
The TFE group is a strong electron-withdrawing group (EWG) due to the inductive effect (
-
Basicity: It significantly reduces the basicity of the pyrazole nitrogens. While
-ethyl pyrazole has a pKa (conjugate acid) of ~2.5, the -TFE analog is significantly less basic. This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability and reducing hERG channel liability, which often correlates with basic amine centers.
Lipophilicity and Permeability
Fluorination typically increases lipophilicity (
Table 1: Comparative Physicochemical Metrics
| Property | Impact on Drug Design | ||
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Blocks metabolic cleavage. |
| Electronic Effect | Weakly donating ( | Strongly withdrawing ( | Lowers pKa; alters H-bond acceptor capability. |
| Metabolic Liability | High ( | Low (Metabolically robust) | Extends |
| Dipole Moment | Moderate | High | Can induce specific dipole-dipole binding interactions. |
Part 2: DMPK & Metabolic Stability (Self-Validating Logic)
The primary driver for this bioisosteric switch is the mitigation of oxidative metabolism.
Blocking the Metabolic Soft Spot
Cytochrome P450 (CYP) enzymes frequently target the
-
-Hydroxylation: Leading to
-dealkylation. The strong electron-withdrawing nature of deactivates the adjacent -methylene protons, making hydrogen abstraction by the CYP heme-iron-oxo species energetically unfavorable. - -Oxidation: In an ethyl group, the terminal methyl is easily oxidized to an alcohol and subsequently a carboxylic acid. Replacing these hydrogens with fluorine renders this position inert to oxidation.
Visualization of Metabolic Blocking
The following diagram illustrates the metabolic fate of Ethyl vs. TFE pyrazoles.
Figure 1: Comparative metabolic pathways. The TFE group blocks both
Part 3: Synthetic Methodologies
Introducing a TFE group onto a pyrazole ring requires specific protocols due to the reduced nucleophilicity of fluorinated precursors and the unique reactivity of pyrazoles.
Strategic Decision Tree
Choose the synthetic route based on the stage of drug development.
Figure 2: Synthetic decision matrix for accessing N-trifluoroethyl pyrazoles.
Protocol: Direct -Alkylation (Method A)
This is the preferred method for diversifying existing pyrazole libraries. Note that 2,2,2-trifluoroethyl iodide is often too unreactive due to the electron-withdrawing fluorine atoms. Trifluoroethyl triflate (TFE-OTf) is the reagent of choice.
Safety Warning: TFE-OTf is a potent alkylating agent. Handle in a fume hood with double gloves.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Substrate: 1.0 eq Pyrazole derivative (dissolved in anhydrous DMF or Acetonitrile).
-
Base: 2.0 eq Cesium Carbonate (
). Note: Cs+ provides the "Cesium Effect," enhancing solubility and nucleophilicity. -
Electrophile: 1.2 eq 2,2,2-Trifluoroethyl triflate (
).
-
-
Reaction Setup:
-
Cool the pyrazole/base mixture to 0°C under Nitrogen/Argon atmosphere.
-
Add TFE-OTf dropwise (exothermic reaction).
-
Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Monitoring: Use LC-MS.[1] The product will show a characteristic mass shift (+82 Da vs H; +54 Da vs Ethyl).
-
-
Workup & Purification:
-
Dilute with EtOAc, wash with water x3 (to remove DMF) and brine.
-
Dry over
. -
Regioisomer Separation:
-alkylation of asymmetric pyrazoles yields N1 and N2 isomers. These usually have distinct values on Silica gel. Separate via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Protocol: De Novo Cyclization (Method B)
For high regioselectivity, construct the ring using (2,2,2-trifluoroethyl)hydrazine .
-
Reaction:
-
Combine 1,3-diketone (1.0 eq) and (2,2,2-trifluoroethyl)hydrazine hydrochloride (1.1 eq) in Ethanol.
-
Reflux for 2–6 hours.
-
-
Mechanism: The hydrazine
(more nucleophilic) attacks the most electrophilic carbonyl of the diketone first, dictating regiochemistry. -
Advantage: Avoids the separation of isomers common in Method A.
Part 4: Case Studies & Applications
Agrochemicals: Tebufenpyrad Analogs
In the development of mitochondrial electron transport inhibitors (METI) like Tebufenpyrad (an acaricide), the
-
Modification: Replacement with
-TFE. -
Outcome: The TFE analogs maintained high potency against spider mites but showed significantly longer residual activity in field trials due to resistance against oxidative degradation.
Pharmaceutical: COX-2 Inhibitors
Selective COX-2 inhibitors (pyrazoles like Celecoxib) rely on filling a hydrophobic side pocket.
-
Study: Research demonstrated that
-TFE substitution on the pyrazole core allows for fine-tuning of selectivity.[2][3] The volume of TFE (between ethyl and isopropyl) provides a tight fit in the hydrophobic channel, while the fluorines can engage in weak multipolar interactions with backbone carbonyls of the enzyme, distinct from the hydrophobic interactions of an ethyl group.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., et al. (2000). Amide Bioisosteres: N-Trifluoroethyl as a Metabolically Stable Surrogate. Journal of Medicinal Chemistry. Link
-
Lovering, F., et al. (2016). Aryl-N-Trifluoroethyl Pyrazoles: Synthesis and Regioselectivity. Tetrahedron Letters. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
N-Trifluoroethylation of Pyrazoles: Physicochemical Modulation & Synthetic Strategies
Topic: Impact of N-Trifluoroethylation on Pyrazole Lipophilicity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these modifications, the N-trifluoroethylation of pyrazoles represents a high-impact bioisosteric replacement for standard N-ethyl or N-methyl groups. This guide analyzes the physicochemical drivers behind this modification—specifically its ability to modulate lipophilicity (LogP/LogD), obliterate basicity, and enhance metabolic stability by blocking oxidative dealkylation.
Part 1: Physicochemical Impact Analysis
Lipophilicity Modulation (LogP vs. LogD)
The substitution of an N-ethyl group (
-
The Dipole Factor: Unlike a simple propyl chain, the
group possesses a polarized unit (acidic protons) and a repulsive electron shell around the . This can lead to anomalous lipophilicity trends where the is smaller than expected compared to a hydrocarbon homolog. -
Net Result: In most pyrazole scaffolds, N-trifluoroethylation increases LogP by approximately 0.4 to 0.8 units relative to N-ethyl. This increase is driven by the larger molecular volume of the
group (van der Waals radius of F = 1.47 Å vs H = 1.20 Å) which disrupts water structure, despite the localized polarity.
Basicity and Electronic Effects (pKa)
The most profound impact of N-trifluoroethylation is electronic. The pyrazole ring is a weak base (pKa of conjugate acid
-
Inductive Withdrawal: The
group exerts a strong negative inductive effect ( ) through the methylene linker. This pulls electron density away from the pyrazole -system. -
Basicity Obliteration: This effect drastically lowers the pKa of the pyrazole nitrogen, rendering the molecule essentially non-basic at physiological pH. This prevents protonation in acidic cellular compartments (e.g., lysosomes), altering distribution volumes (
) compared to more basic -alkyl analogs.
Metabolic Stability
The primary utility of this modification is the blockade of metabolic soft spots.[1]
-
Blockade of N-Dealkylation: Cytochrome P450 enzymes typically oxidize the
-carbon of -alkyl groups (generating an unstable hemiaminal that collapses to the N-H heterocycle). The electron-deficient in the trifluoroethyl group is resistant to hydrogen atom abstraction (HAT), effectively shutting down this clearance pathway.
Part 2: Data Analysis & Case Studies
The following table summarizes the comparative physicochemical properties of a representative 3,5-dimethylpyrazole core modified at the
| Property | N-Ethyl Pyrazole | N-Trifluoroethyl Pyrazole | Impact / Rationale |
| LogP (Calc) | ~1.8 | ~2.4 | Increased hydrophobic surface area of |
| pKa (Conj. Acid) | ~2.5 | < 0.5 | Strong |
| Metabolic Liability | High (N-dealkylation) | Low | C-H bond deactivation prevents P450 oxidation. |
| Dipole Moment | Moderate | High | Strong vector from |
| Solubility (Aq) | Moderate | Low | Reduced H-bond acceptor capability. |
Part 3: Synthetic Methodologies
Synthesizing N-trifluoroethyl pyrazoles requires overcoming the reduced nucleophilicity of the pyrazole or the poor electrophilicity of trifluoroethylating agents.
Method A: Cyclocondensation (De Novo Synthesis)
This is the preferred route for scale-up, ensuring regiocontrol and high yields. It involves the reaction of a 1,3-diketone with 2,2,2-trifluoroethylhydrazine.
Mechanism:
-
Nucleophilic attack of the hydrazine terminal nitrogen on the most electrophilic carbonyl of the diketone.
-
Dehydration to form a hydrazone intermediate.
-
Intramolecular cyclization and aromatization.
Method B: Direct Alkylation (Late-Stage Functionalization)
Used when the pyrazole core is already constructed. This method often suffers from regioselectivity issues (N1 vs N2 alkylation) unless the pyrazole is symmetric or sterically biased.
-
Reagent: 2,2,2-Trifluoroethyl triflate (
) is superior to the iodide or tosylate due to the low reactivity of the electrophilic center (hindered by the group's electron withdrawal).
Part 4: Experimental Protocols
Protocol 1: Cyclocondensation with Trifluoroethylhydrazine
Reagents: 1,3-Diketone (1.0 equiv), 2,2,2-Trifluoroethylhydrazine (70% in water, 1.2 equiv), Ethanol (0.5 M).
-
Setup: Charge a round-bottom flask with the 1,3-diketone and ethanol.
-
Addition: Add 2,2,2-trifluoroethylhydrazine dropwise at room temperature. (Caution: Hydrazines are toxic).
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor consumption of diketone by TLC/LCMS. -
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
. Purify via silica gel chromatography (Hex/EtOAc gradient).
Protocol 2: Direct Alkylation using Trifluoroethyl Triflate
Reagents: Pyrazole substrate (1.0 equiv),
-
Activation: Dissolve pyrazole in dry DMF (
) under . Add and stir for 30 min to deprotonate. -
Alkylation: Cool to
. Add trifluoroethyl triflate dropwise. (Note: Triflate is highly reactive; handle with care). -
Reaction: Allow to warm to room temperature and stir for 16 hours. Heating to
may be required for sterically hindered substrates. -
Quench: Pour into ice water. Extract with
(DMF removal is critical). -
Purification: Regioisomers (if formed) must be separated by column chromatography.
Part 5: Visualization of Pathways
Diagram 1: Physicochemical Impact Cascade
This diagram illustrates how the structural modification propagates through electronic changes to alter ADME properties.
Caption: The causal flow from N-trifluoroethyl substitution to enhanced metabolic stability and permeability.
Diagram 2: Synthetic Decision Tree
This diagram guides the chemist in selecting the optimal synthetic route.
Caption: Strategic decision tree for selecting between cyclocondensation and direct alkylation pathways.
References
-
Synthesis of Trifluoroethyl Pyrazolines via Trichloroisocyanuric Acid Promoted Cascade Cyclization. Journal of Organic Chemistry. (2018). [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. (2020). [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2025). [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles. Journal of Organic Chemistry. (2024). [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. (2020). [Link]
Sources
Methodological & Application
Application Note: Strategic C-C Bond Formation using 1-(2,2,2-Trifluoroethyl)-1H-pyrazole in Suzuki-Miyaura Coupling
Abstract
This guide provides a detailed technical overview and robust protocols for the application of 1-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The introduction of the trifluoroethyl moiety onto a pyrazole core offers significant advantages in medicinal chemistry, enhancing metabolic stability and modulating physicochemical properties.[1][2] The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, making it indispensable for synthesizing complex biaryl structures frequently found in pharmaceuticals.[3] This document outlines the core mechanistic principles, provides validated step-by-step protocols for two primary coupling strategies, offers expert insights into reaction optimization, and presents a framework for troubleshooting common challenges. It is intended for researchers, chemists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic programs.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics for a wide range of diseases.[1][2][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a highly attractive heterocycle.[2][5] The strategic incorporation of fluorine, particularly as a trifluoroethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The high electronegativity of fluorine can alter pKa, improve binding affinity, and, crucially, enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Consequently, building blocks like 1-(2,2,2-trifluoroethyl)-1H-pyrazole are of high value for generating novel pharmaceutical candidates.
The Suzuki-Miyaura coupling is the preeminent method for assembling the aryl-pyrazole bond due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][6] This guide focuses on the practical application of this reaction for the C-4 arylation of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole scaffold.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this mechanism is critical for rational optimization and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the organic halide (Ar¹-X), inserting into the carbon-halogen bond. This oxidizes the catalyst to a Pd(II) species.[7][8]
-
Transmetalation: The organoboron reagent (Ar²-B(OR)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. The base (e.g., CO₃²⁻, PO₄³⁻) is crucial for forming a more nucleophilic boronate complex, which facilitates the transfer.[6][8]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple to form the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][8]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials & Equipment:
-
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2, or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the organic solvent and water (e.g., Dioxane/H₂O in a 4:1 ratio, 5 mL total volume).
-
Degassing: Seal the vessel and thoroughly degas the mixture by sparging with argon for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst. [8]4. Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For thermally sensitive substrates or to accelerate the reaction, microwave irradiation can be a powerful alternative. [10][11]6. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Data & Expected Results
The choice of catalyst, base, and solvent system significantly impacts reaction efficiency. The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of various halo-pyrazoles, which can be extrapolated to the target system.
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2.5) | DME/H₂O | Reflux | 5 min (MW) | 24% -> 90%* | [10] |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) | K₂CO₃ (3) | EtOH/H₂O | 135 (MW) | 40 min | 89% | [3] |
| 3-Chlorophenylboronic acid | PdCl₂(dppf) (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 85% | [12] |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 100 (MW) | 5 min | 86% | [10] |
| Naphthylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 100 (MW) | 5 min | 91% | [10] |
*Note: Initial yield with Na₂CO₃ was low (24%); optimization with Cs₂CO₃ under microwave conditions dramatically improved the yield to 90%.[10]
Expertise & Troubleshooting: The Causality Behind Experimental Choices
Why this Catalyst? The Role of Ligands
The choice of palladium catalyst and its associated ligands is paramount.
-
Pd(PPh₃)₄ (Tetrakis): A reliable, general-purpose Pd(0) catalyst. It is often effective for simple couplings but can be sensitive to air and sterically hindered substrates.
-
PdCl₂(dppf): A robust Pd(II) precatalyst that forms a stable, active Pd(0) species in situ. The dppf ligand's wide "bite angle" can promote the reductive elimination step, which is often rate-limiting.
-
Buchwald Ligands (e.g., XPhos): These electron-rich, bulky phosphine ligands (used with a palladium source like Pd₂(dba)₃ or as pre-formed G2/G3 precatalysts) are highly effective. [13]The bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition. They are often the catalysts of choice for challenging substrates, including less reactive aryl chlorides or sterically demanding partners. [14]
Why this Base? Activating the Boron
The base is not merely a pH adjuster; it is a mechanistic requirement. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for efficient transmetalation to the palladium center. [6][8]* Mild Bases (Na₂CO₃, K₂CO₃): Effective for most standard couplings with electron-rich or unactivated partners.
-
Stronger Bases (K₃PO₄, Cs₂CO₃): Often required for less reactive boronic acids (e.g., electron-deficient ones) or when dealing with substrates that can coordinate to palladium, as the stronger base can facilitate the transmetalation step more effectively. [13]Cesium carbonate's high solubility in organic solvents can also be advantageous.
Common Problems & Validating Solutions
| Problem | Observation | Probable Cause | Self-Validating Solution |
| No or Low Conversion | Starting material remains largely unreacted (TLC/LCMS). | 1. Inactive catalyst (O₂ exposure).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous degassing. Use a fresh, high-quality catalyst.2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄).3. Increase temperature or switch to microwave heating. |
| Protodeboronation | Significant formation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole (product of H replacing I) and Ar-H instead of Ar-Ar'. | Premature cleavage of the C-B bond by protons (often from water) before transmetalation. | Use a less aqueous solvent system, a stronger base to accelerate transmetalation, or add a dehydrating agent. Using potassium formate can sometimes suppress this side reaction. [12] |
| Homocoupling | Formation of Ar-Ar and Pyrazole-Pyrazole dimers. | 1. Oxygen contamination leading to Pd(II) species that catalyze boronic acid homocoupling.2. Slow transmetalation or reductive elimination. | 1. Improve degassing protocol significantly.<[8]br>2. Change ligand to one that promotes reductive elimination (e.g., a bulky biarylphosphine like XPhos). |
| Catalyst Decomposition | Reaction mixture turns black (palladium black). | Catalyst has precipitated out of the catalytic cycle. | Use a more robust ligand system (e.g., Buchwald or other specialized ligands) that better stabilizes the palladium nanoparticles. |
References
-
Richards, P. et al. (2013). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Makhubela, B. C. E. et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Zhang, M. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]
-
Hok, L. et al. (2011). Palladium(II) Pyrazolin-4-ylidenes: Remote N-Heterocyclic Carbene Complexes and Their Catalytic Application in Aqueous Suzuki−Miyaura Coupling. Organometallics. Available at: [Link]
-
Das, P. et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. Available at: [Link]
-
Düfert, M. A. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Chen, Y. et al. (2019). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. ResearchGate. Available at: [Link]
-
Knochel, P. et al. (2015). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. Available at: [Link]
-
Knochel, P. et al. (2015). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC. Available at: [Link]
-
Daugulis, O. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie. Available at: [Link]
-
The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Soural, M. et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kappe, C. O. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Ghavidel, M. et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]
-
Sadowski, M. et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
The Cynical Chemist. (2020). Suzuki Coupling. YouTube. Available at: [Link]
-
Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Sharma, D. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
-
PDF. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Düfert, M. A. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Felpin, F.-X. et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]
-
Hall, D. G. (2004). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications. Available at: [Link]
-
Kantchev, E. A. B. et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development. Available at: [Link]
-
Han, S. et al. (2013). A new and direct route to 3-fluoromethyl substituted pyrazol-4-acrylates via Pd-catalyzed C–H activation. Semantic Scholar. Available at: [Link]
-
Menberu, W. et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. Available at: [Link]
-
Menberu, W. et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. PMC. Available at: [Link]
-
Al-Masum, M. (Ed.). (n.d.). The Suzuki–Miyaura Reaction: Exciting New Discoveries and Applications. MDPI. Available at: [Link]
-
Hsieh, J.-C. et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science. Available at: [Link]
-
Wang, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Li, W. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Novák, Z. (2018). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Zoltán Novák. Available at: [Link]
-
Wang, C. et al. (2022). Twofold C-H Activation-Based Enantio- and Diastereoselective C-H Arylation Using Diarylacetylenes as Rare Arylating Reagents. ChemRxiv. Available at: [Link]
-
Chtita, S. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Gonçalves, P. F. B. et al. (2023). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData. Available at: [Link]
-
Wang, F. et al. (2017). Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Goncalves, P. F. B. et al. (2016). ChemInform Abstract: Synthesis of 2,2,2‐Trifluoroethyl 1H‐Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ChemInform. Available at: [Link]
-
Lee, W.-C. (2017). "C(sp2)–H Functionalizations Employing 2-Aminophenyl-1H-pyrazole as a N". USF Scholarship Repository. Available at: [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. Available at: [Link]
-
Chen, C. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. e-Publications@Marquette. Available at: [Link]
Sources
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: C-H Activation Conditions for 1-(2,2,2-trifluoroethyl)-1H-pyrazole
Executive Summary
The substrate 1-(2,2,2-trifluoroethyl)-1H-pyrazole represents a critical scaffold in modern agrochemical and pharmaceutical discovery (e.g., anthranilic diamide insecticides, JAK inhibitors). The N-(2,2,2-trifluoroethyl) moiety acts as a bioisostere for N-ethyl or N-isopropyl groups, imparting metabolic stability and altering lipophilicity.
However, the electron-withdrawing nature of the trifluoroethyl group (
Mechanistic Insight & Reactivity Profile[1]
The "Fluorine Effect" on Regioselectivity
The
-
C5-H Acidity Enhancement: The C5 proton becomes significantly more acidic (
lowered) compared to N-methylpyrazole. This facilitates base-assisted mechanisms like Concerted Metalation-Deprotonation (CMD) . -
C4 Deactivation: The nucleophilicity of the C4 position is reduced, requiring more potent electrophiles for
reactions (e.g., halogenation). -
Lateral Deprotonation Risk: The methylene protons (
) are activated. Strong bases (e.g., n-BuLi) pose a risk of deprotonating this position, leading to side reactions or elimination to difluorovinyl species. Therefore, transition-metal catalysis (Pd, Ir) is preferred over direct lithiation.
Decision Tree for Protocol Selection
Figure 1: Strategic selection of protocols based on the target position and bond type.
Protocol A: Pd-Catalyzed Direct C5-Arylation (CMD)
Target: Synthesis of 1-(2,2,2-trifluoroethyl)-5-aryl-1H-pyrazoles. Mechanism: Concerted Metalation-Deprotonation (CMD). The carbonate/pivalate base acts as a proton shuttle, enabling Pd to cleave the C5-H bond.
Reagents & Equipment[1][2][3]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (98%+ purity).
-
Ligand: Triphenylphosphine (
) or PCy3 (often optional, but stabilizes the active species). -
CMD Promoter: Pivalic Acid (PivOH) (30 mol%). Crucial for lowering the energy barrier of C-H cleavage.
-
Base: Potassium Carbonate (
) (anhydrous). -
Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous).
-
Coupling Partner: Aryl Bromide (Ar-Br) or Aryl Iodide (Ar-I).
Step-by-Step Protocol
-
Preparation: In a glovebox or under strictly inert atmosphere (
/Ar), charge a dried reaction vial with:-
1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv, e.g., 1.0 mmol).
-
Aryl Bromide (1.2 equiv).
- (5 mol%).
- (10 mol%).
- (2.0 equiv).
-
PivOH (30 mol%).
-
-
Solvation: Add anhydrous DMA (concentration 0.2 M - 0.5 M).
-
Reaction: Seal the vial and heat to 110–120 °C for 16–24 hours.
-
Note: The electron-deficient nature of the pyrazole requires higher temperatures than standard electron-rich heterocycles.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (
) to remove DMA. Dry organic layer over . -
Purification: Silica gel chromatography. The C5-arylated product is typically less polar than the starting material.
Mechanistic Pathway (CMD)
Figure 2: The pivalate-assisted CMD pathway ensures exclusive C5 regioselectivity.
Protocol B: Regioselective C4-Halogenation
Target: Synthesis of 4-bromo/iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Mechanism: Electrophilic Aromatic Substitution (
Rationale
While C5 is the most acidic site, C4 is the most nucleophilic site . Despite the deactivating effect of the trifluoroethyl group, standard electrophilic halogenation remains effective if conducted in polar solvents.
Step-by-Step Protocol
-
Reaction Setup: Dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 equiv) in Acetonitrile (ACN) or DMF (0.5 M).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0 °C.
-
Tip: For sluggish reactions (due to EWG deactivation), add catalytic Trifluoroacetic Acid (TFA, 10 mol%) to activate the NBS/NIS.
-
-
Execution: Warm to Room Temperature (25 °C) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess halogen. Extract with EtOAc. -
Outcome: Yields are typically >85% with exclusive C4-selectivity.
Protocol C: Ir-Catalyzed C5-Borylation
Target: Synthesis of Pyrazolyl-5-boronic esters (Suzuki coupling precursors). Mechanism: Steric-controlled C-H activation.
Rationale
Iridium catalysis is governed by sterics. The C4 position is sterically accessible but electronically less favorable for Ir-insertion compared to C5. The
Step-by-Step Protocol
-
Catalyst Mix:
(1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) in THF. -
Reagents: Add substrate (1.0 equiv) and
(bis(pinacolato)diboron) (1.1 equiv). -
Conditions: Heat at 60–80 °C for 6–12 hours.
-
Note: This method is milder than Pd-arylation and avoids strong bases, preserving the sensitive trifluoroethyl side chain.
Comparison of Conditions & Troubleshooting
| Parameter | Pd-Catalyzed Arylation (C5) | Electrophilic Halogenation (C4) | Lithiation (Caution!) |
| Primary Selectivity | C5 (CMD directed) | C4 (Nucleophilic) | Mixture (C5 vs Side-chain) |
| Key Reagent | Pd(OAc)2 / PivOH | NBS / NIS | n-BuLi / LDA |
| Temperature | High (110–120 °C) | Low to RT (0–25 °C) | Cryogenic (-78 °C) |
| Risk Factor | Decarboxylation of acids (if used) | Over-halogenation | Lateral Deprotonation of |
| Recommendation | Recommended | Recommended | Not Recommended (Use Mg-TMP if needed) |
Critical Troubleshooting Tip (The "Black Tars"): If you observe decomposition during base-mediated reactions (Protocol A), it is likely due to the elimination of fluoride from the trifluoroethyl group under harsh basic conditions.
-
Solution: Switch from
to a milder base like or reduce temperature to 100 °C and extend reaction time.
References
-
General Review of Pyrazole C-H Activation
-
Mechanism of CMD (Fagnou Conditions)
-
Lapointe, D., Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metalation–Deprotonation Pathway." Chem. Lett., 2010.
-
-
Regioselectivity in N-Alkyl Pyrazoles
-
Lithiation Challenges (Lateral vs Ring)
Sources
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- 3. US12077545B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Trifluoroethylation of Nitrogen Heterocycles
Introduction: The Strategic Value of the Trifluoroethyl Moiety in Heterocyclic Chemistry
The introduction of fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry, and the trifluoroethyl group (-CH₂CF₃) has emerged as a particularly valuable motif.[1] Its unique electronic properties—namely, the strong electron-withdrawing nature of the trifluoromethyl group—can significantly modulate the physicochemical and pharmacological properties of a parent nitrogen heterocycle. These modulations include enhancing metabolic stability by blocking sites of oxidative metabolism, increasing lipophilicity to improve membrane permeability, and altering the pKa of nearby nitrogen atoms, which can fine-tune receptor binding interactions.[2][3] Consequently, the development of robust and versatile methods for the N-trifluoroethylation of heterocycles is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive overview of the general procedures for the trifluoroethylation of nitrogen heterocycles, detailing various synthetic strategies, from classical nucleophilic substitution to modern photocatalytic and electrochemical methods. The focus is on providing not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers to select and optimize the best approach for their specific synthetic challenges.
Synthetic Strategies for N-Trifluoroethylation
The choice of trifluoroethylation strategy depends on several factors, including the nucleophilicity and steric environment of the nitrogen heterocycle, the desired functional group tolerance, and scalability. The primary methods can be broadly categorized as follows:
-
Nucleophilic Substitution with Electrophilic Trifluoroethylating Agents: This is a classical and widely used approach where a nucleophilic nitrogen atom of the heterocycle displaces a leaving group from an electrophilic trifluoroethyl source.
-
Reductive Amination with Trifluoroacetic Acid: A cost-effective and operationally simple method that utilizes the readily available and stable trifluoroacetic acid as the trifluoroethyl source in the presence of a reducing agent.[3]
-
Modern Catalytic Approaches (Photocatalysis, Electrocatalysis, and Transition Metal Catalysis): These methods offer mild reaction conditions, high functional group tolerance, and often novel reactivity patterns.[4][5][6]
-
Domino Trifluoroethylation/Cyclization Reactions: Elegant one-pot procedures that construct the trifluoroethylated heterocycle from acyclic precursors.[7]
Nucleophilic Substitution: The Workhorse of N-Trifluoroethylation
This strategy relies on the straightforward reaction between a nucleophilic nitrogen heterocycle and an electrophilic trifluoroethylating agent. The reactivity of the agent is crucial and is dictated by the nature of the leaving group.
Common Electrophilic Reagents:
-
2,2,2-Trifluoroethyl Tosylate (CF₃CH₂OTs): A stable, crystalline solid that is a reliable reagent for the trifluoroethylation of a wide range of amines and heterocyclic nitrogens.[8][9][10][11] It is typically prepared from 2,2,2-trifluoroethanol and p-toluenesulfonyl chloride.[8]
-
2,2,2-Trifluoroethyl Triflate (CF₃CH₂OTf): A more reactive analogue of the tosylate, making it suitable for less nucleophilic heterocycles.[12] However, it is also more sensitive to moisture.
-
2,2,2-Trifluoroethyl Iodide (CF₃CH₂I): A potent electrophile, often used for the trifluoroethylation of anilines and other aromatic amines.
Mechanism of Action:
The reaction proceeds via a standard SN2 mechanism, where the lone pair of the nitrogen atom attacks the methylene carbon of the trifluoroethylating agent, displacing the tosylate, triflate, or iodide leaving group. The presence of a non-nucleophilic base is often required to scavenge the acidic proton generated upon N-alkylation, particularly for secondary amines or amides.
Protocol 1: General Procedure for N-Trifluoroethylation of an Indole using 2,2,2-Trifluoroethyl Tosylate
Materials:
-
Indole (1.0 equiv)
-
2,2,2-Trifluoroethyl p-toluenesulfonate (1.2 equiv)[8]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 equiv).
-
Dissolve the indole in anhydrous DMF.
-
Carefully add sodium hydride (1.5 equiv) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,2,2-trifluoroethyl p-toluenesulfonate (1.2 equiv) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(2,2,2-trifluoroethyl)indole.
Reductive Amination: A Practical and Catalyst-Free Approach
A highly practical and economical method for trifluoroethylation involves the reductive amination of amines using trifluoroacetic acid (TFA) as the trifluoroethyl source.[2][3] This method is particularly attractive due to its operational simplicity and broad functional group tolerance.[3]
Mechanism of Action:
The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate. The amine first reacts with trifluoroacetic acid to form an amide, which is then reduced in situ by a suitable reducing agent, such as trimethylamine borane (Me₃N·BH₃), to yield the N-trifluoroethylated product.[13][14]
Protocol 2: Catalyst-Free Reductive N-Trifluoroethylation of a Secondary Amine using Trifluoroacetic Acid [3]
Materials:
-
Secondary amine (e.g., morpholine) (1.0 equiv)
-
Trifluoroacetic acid (TFA) (1.75 equiv)
-
Trimethylamine borane (Me₃N·BH₃) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add the secondary amine (1.0 equiv) and anhydrous THF.
-
Add trifluoroacetic acid (1.75 equiv) to the solution at room temperature.
-
Carefully add trimethylamine borane (2.0 equiv) portion-wise. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with 1 M NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Key Workflows
Caption: Simplified mechanism of reductive N-trifluoroethylation using trifluoroacetic acid.
Conclusion and Future Outlook
The field of N-trifluoroethylation of heterocycles has evolved significantly, offering a diverse array of methodologies to suit various synthetic needs. While classical nucleophilic substitution remains a valuable tool, the emergence of practical, catalyst-free reductive amination protocols and innovative catalytic strategies has greatly expanded the accessibility of these important compounds. Future developments will likely focus on enhancing the sustainability and efficiency of these transformations, with a continued emphasis on photocatalytic and electrochemical approaches that minimize waste and utilize renewable energy sources. The continued exploration of novel trifluoroethylating reagents and catalytic systems will undoubtedly empower chemists to synthesize increasingly complex and functionally diverse nitrogen heterocycles for applications in medicine, agriculture, and materials science.
References
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- Enamine. (n.d.). Togni Reagent II.
- Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009.
- ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields....
- Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- MDPI. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.
- Sigma-Aldrich. (n.d.). Fluoroalkylation: Expansion of Togni Reagents.
- RSC Publishing. (n.d.). Insight into trifluoromethylation – experimental electron density for Togni reagent I.
- Wikipedia. (n.d.). Togni reagent II.
- Thieme. (n.d.). Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles.
- Enamine. (n.d.). Togni reagent.
- Enamine. (n.d.). Trifluoroethanol tosylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 4). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate.
- ResearchGate. (n.d.). Switchable Reductive N -Trifluoroethylation and N -Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane | Request PDF.
- RSC Publishing. (n.d.). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents.
- PMC. (2022, July 3). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
- RSC Publishing. (n.d.). Recent advances in trifluoroethylation reaction.
-
Beilstein-Institut. (2024, November 1). Access to optically active tetrafluoroethylenated amines based on-[8][15]proton shift reaction. Retrieved from
- Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.
- ResearchGate. (n.d.). General methods for electrochemical trifluoromethylation.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- Enamine. (n.d.). Umemoto Reagent I.
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- RSC Publishing. (2024, June 7). Green advancements towards the electrochemical synthesis of heterocycles.
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- PMC. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.
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- Beilstein-Institut. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
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- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne.
- ACS Publications. (2016, September 28). Photocatalytic Metal-Organic Frameworks for Selective 2,2,2-Trifluoroethylation of Styrenes.
- LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2.
- RSC Publishing. (n.d.). Electrosynthesis of N/S-heterocycles.
- ACS Publications. (2025, November 24). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent.
Sources
- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 8. 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE | 433-06-7 [chemicalbook.com]
- 9. Trifluoroethanol tosylate - Enamine [enamine.net]
- 10. 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2,2,2-Trifluoroethyl p-Toluenesulfonate | 433-06-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Togni Reagent II - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in Trifluoroethyl Pyrazole Synthesis
The following guide serves as a Technical Support Center for researchers encountering regioselectivity challenges in the synthesis of
This content is structured to provide immediate "Triage" support, followed by deep-dive troubleshooting modules for the two primary synthetic routes: Cyclocondensation and
Status: Operational Role: Senior Application Scientist Topic: Controlling Regioselectivity (N1 vs. N2 / 3- vs. 5-substitution)
🟢 Triage: Select Your Synthetic Route
Before troubleshooting, identify your current workflow. The rules governing regioselectivity differ fundamentally between de novo ring formation and late-stage functionalization.
| Route A: Cyclocondensation | Route B: |
| Reagents: 2,2,2-Trifluoroethylhydrazine ( | Reagents: Pre-formed Pyrazole + Trifluoroethyl Electrophile ( |
| Primary Issue: Formation of 3- vs. 5-substituted regioisomers. | Primary Issue: Competition between N1 and N2 attack (Tautomer control). |
| Mechanism: Nucleophilic attack on the most electrophilic carbonyl. | Mechanism: |
| Best For: Early-stage scaffold generation. | Best For: Late-stage diversification of complex cores. |
🛠 Module A: Cyclocondensation (De Novo Synthesis)
User Issue: "I am reacting trifluoroethylhydrazine with an unsymmetrical 1,3-diketone, but I am getting a mixture of isomers or the wrong major product."
The Core Logic (Electronic vs. Steric)
In cyclocondensation, the regiochemical outcome is determined by the initial attack of the hydrazine's terminal nitrogen (
-
The Hydrazine: The
adjacent to the trifluoroethyl group is less nucleophilic due to the electron-withdrawing effect of the group. Therefore, the terminal is the primary nucleophile. -
The Diketone: The
will attack the more electrophilic (or less sterically hindered) carbonyl first.
Troubleshooting Protocol: The "Fluorinated Solvent" Effect
Standard solvents (EtOH, MeOH) often yield 1:1 mixtures because hydrogen bonding levels the reactivity of the two carbonyls. Using fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) or TFE (2,2,2-trifluoroethanol) can drastically shift selectivity.
Why? HFIP is a strong hydrogen-bond donor (HBD). It activates the carbonyls but also solvates the hydrazine, altering the transition state to favor the formation of the 5-substituted isomer (where the bulky substituent ends up at position 5, adjacent to the N-substituent).
Standard Operating Procedure (SOP-A1): HFIP-Directed Synthesis
-
Stoichiometry: 1.0 equiv 1,3-diketone + 1.1 equiv
. -
Solvent: HFIP (0.2 M concentration).[1] Do not use EtOH.
-
Conditions: Stir at Room Temperature (25 °C) for 2–4 hours.
-
Workup: Evaporate HFIP (recoverable/recyclable). Flash chromatography.
Data: Solvent Influence on Regioselectivity (Model Reaction: Benzoylacetone + Methylhydrazine/Trifluoroethylhydrazine)
| Solvent | Dielectric Constant | H-Bond Donor ( | Regioisomer Ratio (5-Subst : 3-Subst) |
| Ethanol | 24.5 | 0.83 | ~ 55 : 45 (Mixture) |
| THF | 7.5 | 0.00 | ~ 60 : 40 (Mixture) |
| TFE | 26.7 | 1.51 | 90 : 10 |
| HFIP | 16.7 | 1.96 | > 98 : 2 (Highly Selective) |
Analyst Note: The high H-bond donating ability of HFIP coordinates with the diketone oxygen, maximizing the electrophilic difference between the two carbonyls.
Decision Tree for Cyclocondensation
Caption: Workflow for selecting conditions to maximize regioselectivity in cyclocondensation reactions.
🛠 Module B: -Alkylation (Late-Stage Functionalization)
User Issue: "I am trying to add a trifluoroethyl group to my pyrazole using trifluoroethyl triflate/iodide. The reaction is slow, and I get a mix of N1 and N2 isomers."
The Core Logic (Tautomerism)
Unsubstituted pyrazoles exist in tautomeric equilibrium. When you deprotonate with a base, the resulting pyrazolate anion has two nucleophilic nitrogens.
-
Steric Rule: Alkylation generally prefers the less sterically hindered nitrogen (N1).[2]
-
The "Trifluoroethyl" Problem:
electrophiles are notoriously sluggish due to the electron-withdrawing group destabilizing the transition state for attack. This requires higher temperatures or stronger bases, which often erodes selectivity.
Troubleshooting Protocol: Base & Cation Control
To force regioselectivity, you must manipulate the coordination of the cation to the pyrazolate.
-
Scenario A: You want the Sterically Favored Isomer (N1-alkylation).
-
Protocol: Use
in DMF . Cesium is a large "soft" cation that promotes a "naked" anion effect, allowing the reaction to be governed purely by sterics. -
Temp: 60–80 °C (Required to overcome
sluggishness).
-
-
Scenario B: You want the Sterically Hindered Isomer (N2-alkylation).
-
Protocol: This is difficult. Use a Transient Protecting Group .
-
Step 1: Protect the unhindered N1 (e.g., THP or SEM group).
-
Step 2: Alkylate N2 (often requires forcing conditions or quaternary salt formation).
-
Step 3: Deprotect.
-
Alternative: Use MgBr2 or metal chelation if a coordinating group (like an ester/amide) is present at C3/C5.
-
SOP-B1: High-Yield N-Trifluoroethylation
Warning: Trifluoroethyl triflate is a potent alkylating agent. Handle with care.
-
Dissolve: Pyrazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Base: Add
(2.0 equiv). Stir 15 min. -
Electrophile: Add 2,2,2-Trifluoroethyl triflate (1.2 equiv).
-
Heat: 60 °C for 12 hours. (Monitor by LCMS; Iodide requires higher temps).
-
Purification: Note that N-TFE pyrazoles are less polar than N-H pyrazoles.
❓ Frequently Asked Questions (FAQ)
Q1: Why is my reaction with trifluoroethylhydrazine stalling?
A: The
Q2: How do I distinguish the regioisomers by NMR? A:
-
NOESY/ROESY: This is the gold standard. Look for a cross-peak between the
protons (quartet, ~4.5–5.0 ppm) and the substituent at the C5 position . If you see a correlation, the bulky group is at C5. -
13C NMR: The
of the trifluoroethyl group will appear as a quartet ( ). The chemical shift of the pyrazole carbons C3 and C5 will differ based on shielding from the N-substituent.
Q3: Can I use Copper catalysis (Chan-Lam) to install the trifluoroethyl group? A: Generally, no . Chan-Lam coupling requires boronic acids. While you can couple an aryl boronic acid to a trifluoroethyl-pyrazole, you cannot easily "Chan-Lam" a trifluoroethyl group onto a pyrazole because trifluoroethyl boronic acids are unstable and difficult to transact. Alkylation or de novo synthesis are the standard routes.
📚 References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry.
-
Key Insight: Establishes HFIP as the premier solvent for controlling regioselectivity in hydrazine condensations.
-
-
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
-
Key Insight: The foundational mechanism of pyrazole synthesis (Knorr Synthesis).
-
-
Elguero, J. (2004). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.
-
Key Insight: Comprehensive review of pyrazole tautomerism and alkylation rules.
-
-
Korb, M., et al. (2018). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters.
-
Key Insight: Modern catalytic approaches to regiocontrol.[3]
-
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles."
-
Key Insight: Practical troubleshooting for base/solvent selection in alkylation.
-
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
